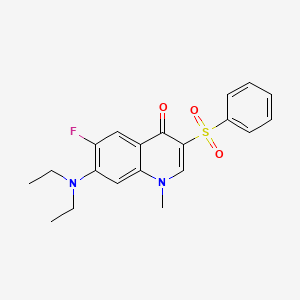

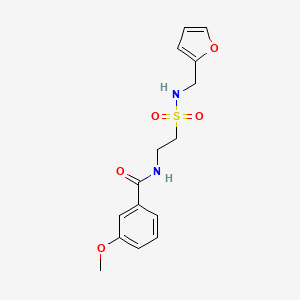

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic aromatic ring structure, which consists of a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their diverse biological activities.

Chemical Reactions Analysis

Quinolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions for this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can be influenced by their structure. For example, quinolines are generally slightly soluble in water but readily soluble in most organic solvents .科学的研究の応用

Synthesis and Structural Studies

Synthesis of Enantiomers

The enantiomers of a related fluoro-quinolinone compound were synthesized, contributing to heart failure treatment research (Morita et al., 1994).

Crystal Structure and Biological Prediction

The potential antimicrobial and antiviral properties of a similar quinolinone compound were studied, with its molecular and crystal structures defined and described (Vaksler et al., 2023).

Hirshfeld Surface Analysis

Research on a new benzylsulfanyl-quinazolin-4-one derivative included synthesis, crystal structure analysis, and Hirshfeld surface analysis, aiming at antibacterial applications (Geesi, 2020).

Biological and Medicinal Applications

Antibacterial Activity

A fluorinated quinoline-3-carboxylic acid derivative showed high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Serotonin Receptor Ligands

Piperazinyl derivatives of arylsulfonyl quinolinones were identified as having high binding affinities for the 5-HT(6) serotonin receptor, which could have implications in neurological research (Park et al., 2011).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and evaluated for anticancer activity against various carcinoma cell lines, showing potential as novel anticancer agents (Bhatt et al., 2015).

Tyrosine Kinase Inhibitors

A series of quinoline derivatives were synthesized and found to be potent against c-Met and VEGFR2 tyrosine kinases, showing efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).

Cytotoxicity Analysis for Cancer Therapy

A QSCR analysis of fluoroquinolone analogues focused on their cytotoxic effects on cancer cell lines, aiding in the design of anti-cancer drugs (Joon et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-4-23(5-2)18-12-17-15(11-16(18)21)20(24)19(13-22(17)3)27(25,26)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTLQTKCSCVSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)

![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)

![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)

![N-[3-(chloromethyl)phenyl]acetamide](/img/structure/B2448145.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)